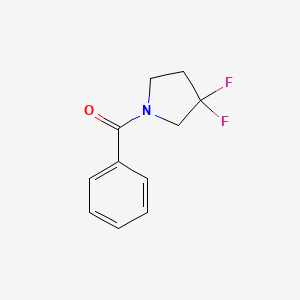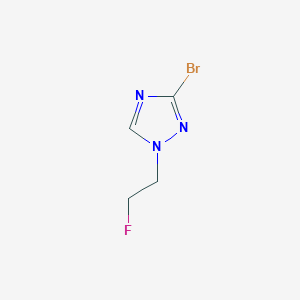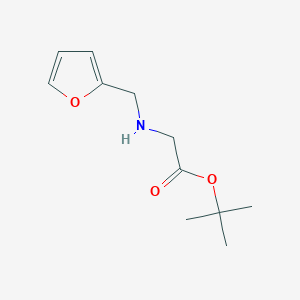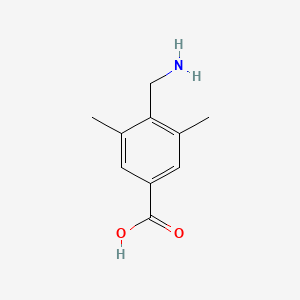
1-Benzoyl-3,3-difluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative The incorporation of fluorine atoms into the pyrrolidine ring enhances the compound’s chemical stability and biological activity
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3,3-difluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.
Benzoylation: The 3,3-difluoropyrrolidine is then subjected to benzoylation using benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
1-Benzoyl-3,3-difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield 3,3-difluoropyrrolidine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of enzyme inhibitors, such as thrombin and cathepsin inhibitors.
Biological Studies: The compound is used to study the effects of fluorine substitution on the biological activity of pyrrolidine derivatives.
Material Science: It is employed in the synthesis of fluorinated polymers and other advanced materials.
The compound’s unique properties make it valuable for exploring new therapeutic agents and understanding the role of fluorine in drug design .
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This leads to improved pharmacokinetic properties and biological activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3,3-difluoropyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as:
3,3-Difluoropyrrolidine: Lacks the benzoyl group, making it less lipophilic and potentially less active in biological systems.
1-Benzyl-3,3-difluoropyrrolidine: Contains a benzyl group instead of a benzoyl group, which may affect its binding affinity and biological activity.
The presence of the benzoyl group in this compound enhances its chemical stability and biological activity, making it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11F2NO |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
(3,3-difluoropyrrolidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H11F2NO/c12-11(13)6-7-14(8-11)10(15)9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
YJCLGNZAUQDTLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)



![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)



![2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)

